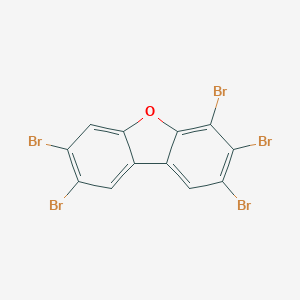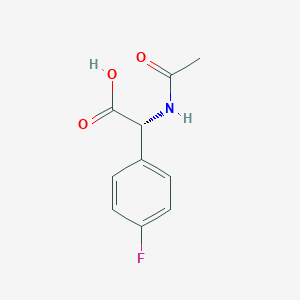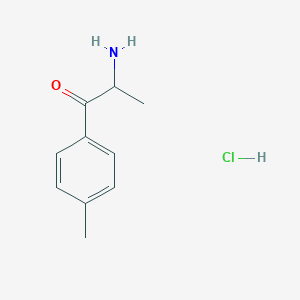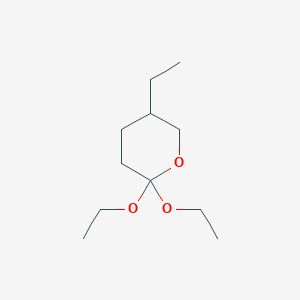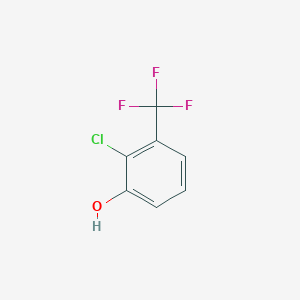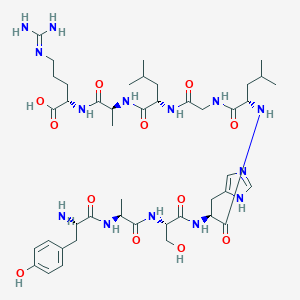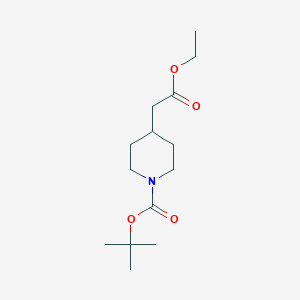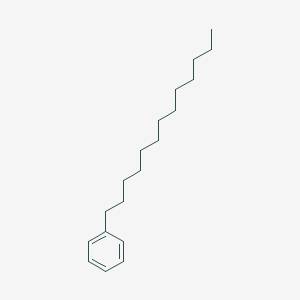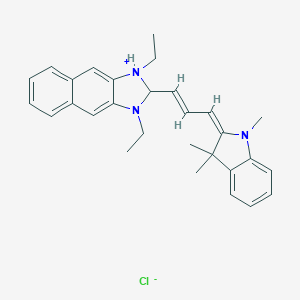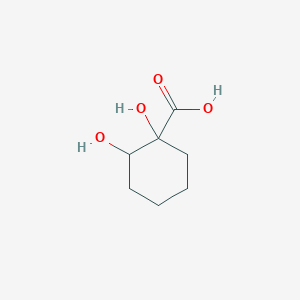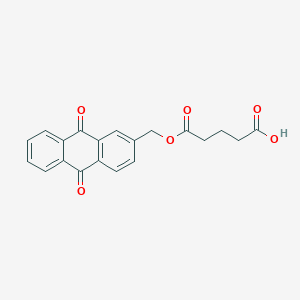
Glutaryl-2-(hydroxymethyl)anthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glutaryl-2-(hydroxymethyl)anthraquinone, also known as GHA, is an organic compound that is widely used in scientific research. It is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. GHA has been shown to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and cell biology.
作用機序
Glutaryl-2-(hydroxymethyl)anthraquinone exerts its biological effects by inhibiting the activity of DHODH, which is a key enzyme in the de novo synthesis of pyrimidine nucleotides. By blocking this pathway, Glutaryl-2-(hydroxymethyl)anthraquinone prevents the synthesis of DNA and RNA, which are essential for cell proliferation and viral replication. Glutaryl-2-(hydroxymethyl)anthraquinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-tumor activity.
生化学的および生理学的効果
Glutaryl-2-(hydroxymethyl)anthraquinone has been shown to have a wide range of biochemical and physiological effects, including inhibition of pyrimidine nucleotide synthesis, induction of apoptosis, and anti-inflammatory activity. It has also been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress. Glutaryl-2-(hydroxymethyl)anthraquinone has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
実験室実験の利点と制限
One of the main advantages of Glutaryl-2-(hydroxymethyl)anthraquinone is its potency as a DHODH inhibitor, which makes it a valuable tool for studying the role of this enzyme in various biological processes. Glutaryl-2-(hydroxymethyl)anthraquinone has also been shown to have a high degree of selectivity for DHODH, which minimizes off-target effects. However, one limitation of Glutaryl-2-(hydroxymethyl)anthraquinone is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, Glutaryl-2-(hydroxymethyl)anthraquinone may have limited applicability in vivo due to its poor bioavailability and rapid metabolism.
将来の方向性
There are several potential future directions for research on Glutaryl-2-(hydroxymethyl)anthraquinone. One area of interest is the development of more potent and selective DHODH inhibitors based on the structure of Glutaryl-2-(hydroxymethyl)anthraquinone. Another area of research is the investigation of the anti-inflammatory and antioxidant properties of Glutaryl-2-(hydroxymethyl)anthraquinone, which may have implications for the treatment of various diseases. Additionally, further studies are needed to determine the safety and efficacy of Glutaryl-2-(hydroxymethyl)anthraquinone in human clinical trials, and to explore its potential as a therapeutic agent in various disease settings.
合成法
The synthesis of Glutaryl-2-(hydroxymethyl)anthraquinone involves several steps, including the reaction of anthraquinone with glyoxylic acid to form 2-(hydroxymethyl)anthraquinone, which is then reacted with glutaric anhydride to produce Glutaryl-2-(hydroxymethyl)anthraquinone. The process requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of the final product.
科学的研究の応用
Glutaryl-2-(hydroxymethyl)anthraquinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections. It has been shown to inhibit the growth of cancer cells by blocking the synthesis of DNA and RNA, which are essential for cell proliferation. Glutaryl-2-(hydroxymethyl)anthraquinone has also been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, Glutaryl-2-(hydroxymethyl)anthraquinone has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus, making it a potential antiviral agent.
特性
CAS番号 |
139571-00-9 |
|---|---|
製品名 |
Glutaryl-2-(hydroxymethyl)anthraquinone |
分子式 |
C20H16O6 |
分子量 |
352.3 g/mol |
IUPAC名 |
5-[(9,10-dioxoanthracen-2-yl)methoxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H16O6/c21-17(22)6-3-7-18(23)26-11-12-8-9-15-16(10-12)20(25)14-5-2-1-4-13(14)19(15)24/h1-2,4-5,8-10H,3,6-7,11H2,(H,21,22) |
InChIキー |
GAOGYGSGSZCEKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)COC(=O)CCCC(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)COC(=O)CCCC(=O)O |
その他のCAS番号 |
139571-00-9 |
同義語 |
2-(hydroxymethyl)anthraquinone-hemiglutarate G-HMAQ glutaryl-2-(hydroxymethyl)anthraquinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



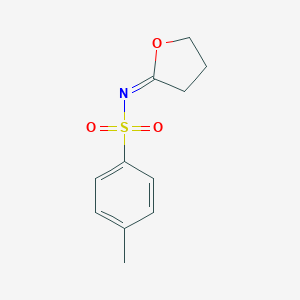
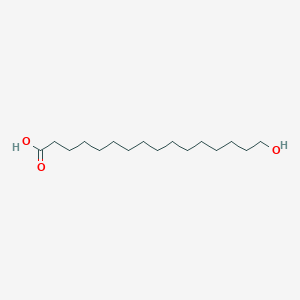
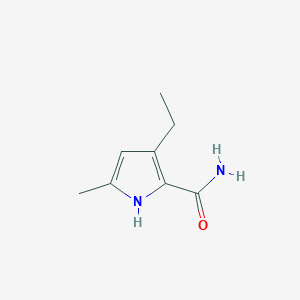
![1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B163880.png)
